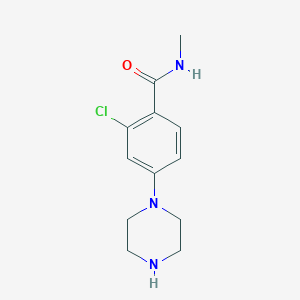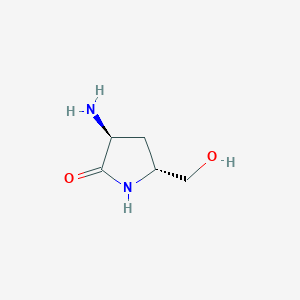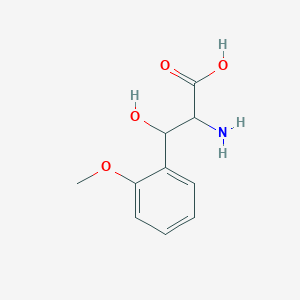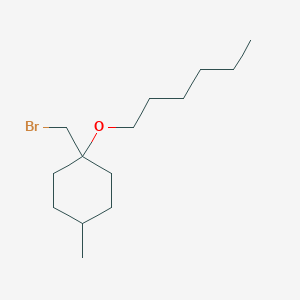
1-Methyl-3-(2-nitroethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-nitroethyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in the synthesis of various bioactive natural products and pharmaceuticals. The presence of a nitroethyl group at the 3-position of the indole ring makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(2-nitroethyl)-1H-indole can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of indole with nitroalkenes under the influence of a catalyst. A novel method involves using rose bengal as a photosensitizer and water as the reaction medium. The reaction proceeds smoothly under visible light irradiation, yielding the desired product in moderate to good yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation reactions. The use of environmentally benign solvents and catalysts is preferred to ensure sustainability and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(2-nitroethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are commonly used.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indoles depending on the reagent used.
Applications De Recherche Scientifique
1-Methyl-3-(2-nitroethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-nitroethyl)-1H-indole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also participate in various biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(2-nitroethyl)-1H-indazole: Similar structure but with an indazole ring instead of an indole ring.
1-Methyl-3-(2-nitroethyl)-1H-1,2,4-triazole: Contains a triazole ring instead of an indole ring.
Uniqueness: 1-Methyl-3-(2-nitroethyl)-1H-indole is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
128965-49-1 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-methyl-3-(2-nitroethyl)indole |
InChI |
InChI=1S/C11H12N2O2/c1-12-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12/h2-5,8H,6-7H2,1H3 |
Clé InChI |
GIBIFARYUZDMER-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)CC[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















